Tris(2-ethylhexyl) phosphite

Overview

Description

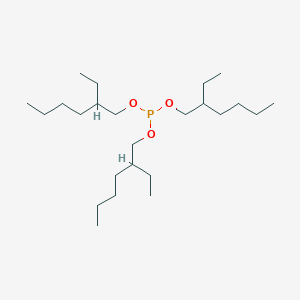

Tris(2-ethylhexyl) phosphite is an organophosphorus compound with the molecular formula C24H51O3P. It is a colorless to pale yellow liquid that is used primarily as a stabilizer in the production of polymers and as an antioxidant in various industrial applications . This compound is known for its ability to protect materials from degradation caused by heat and light.

Mechanism of Action

Target of Action

Tris(2-ethylhexyl) phosphite, also known as TEHP, is an organic chemical compound in the organophosphate group . It exhibits glucocorticoid receptor (GR) antagonistic activity , meaning it binds to the glucocorticoid receptor and blocks its action, thereby modulating the physiological responses to glucocorticoids.

Mode of Action

TEHP interacts with its target, the glucocorticoid receptor, by binding to it and preventing the receptor from activating its downstream effects . This interaction results in the modulation of the physiological responses to glucocorticoids.

Biochemical Pathways

It’s known that tehp can be transformed by o-dealkylation . The possible metabolic pathway of TEHP biodegradation is: tri (2-ethylhexyl) phosphate → di (2-ethylhexyl) phosphate → mono (2-ethylhexyl) phosphate → phosphoric acid, generating 2-ethylhexanol .

Pharmacokinetics

It’s known that tehp can be degraded by certain bacterial strains . More research is needed to fully understand the pharmacokinetics of TEHP.

Result of Action

The molecular and cellular effects of TEHP’s action are largely dependent on its interaction with the glucocorticoid receptor. By acting as an antagonist, TEHP can modulate the physiological responses to glucocorticoids . .

Action Environment

TEHP is biodegradable and degrades rapidly in water but may adsorb to suspended solids and sediments . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of TEHP. For instance, when heated above its flash point of 170 °C, TEHP can release vapours capable of forming explosive mixtures with air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) phosphite can be synthesized through the esterification of phosphorous acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as magnesium chloride and is carried out under an inert atmosphere to prevent oxidation . The reaction conditions include maintaining the temperature between 20°C and 60°C and using vacuum distillation to purify the product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(2-ethylhexyl) phosphite undergoes several types of chemical reactions, including:

Oxidation: It can be partially oxidized to form phosphorous oxides.

Reduction: In the presence of strong reducing agents, it can form highly toxic and flammable phosphine gas.

Substitution: It can react with various alcohols and amines to form different phosphite esters.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.

Reducing Agents: Hydrides and other strong reducing agents can facilitate reduction reactions.

Substitution Reactions: Alcohols, amines, and other nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

Phosphorous Oxides: Formed during oxidation reactions.

Phosphine Gas: Produced during reduction reactions.

Various Phosphite Esters: Resulting from substitution reactions.

Scientific Research Applications

Tris(2-ethylhexyl) phosphite has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Tris(2-ethylhexyl) phosphate: Similar in structure but used primarily as a plasticizer and flame retardant.

Bis(2-ethylhexyl) phosphate: Another related compound with applications in plasticizers and lubricants.

Triethyl phosphate: Used as a flame retardant and plasticizer.

Uniqueness: Tris(2-ethylhexyl) phosphite is unique due to its specific antioxidant properties and its ability to stabilize polymers against heat and light-induced degradation . Its role as a stabilizer in industrial applications sets it apart from other similar compounds that may have different primary uses .

Biological Activity

Tris(2-ethylhexyl) phosphite (TEHP) is a trialkyl phosphate compound widely used as a plasticizer, flame retardant, and solvent in various industrial applications. Understanding its biological activity is crucial due to its potential health effects and environmental implications. This article reviews the toxicological studies, metabolic pathways, and potential carcinogenic effects associated with TEHP, drawing from diverse research findings.

TEHP is the triester of 2-ethylhexanol with phosphoric acid. Its chemical structure contributes to its role as a plasticizer in polyvinyl chloride (PVC) and other polymers, enhancing flexibility and durability. Additionally, TEHP serves as a flame retardant due to its ability to form stable char layers during combustion.

Carcinogenicity and Long-term Effects

A significant body of research has focused on the carcinogenic potential of TEHP. The National Toxicology Program (NTP) conducted extensive studies on F344/N rats and B6C3F1 mice to assess the long-term effects of TEHP through oral administration:

- Study Design : Groups of 50 male and female rats were administered TEHP in corn oil five days per week for 103 weeks at varying doses (male rats: 2000 or 4000 mg/kg; female rats: 1000 or 2000 mg/kg; male and female mice: 500 or 1000 mg/kg).

- Findings :

Genotoxicity

TEHP has been evaluated for mutagenicity using the Ames test with various strains of Salmonella typhimurium. Results indicated that TEHP was not mutagenic in these assays, suggesting that it does not induce genetic mutations under the tested conditions .

Metabolism and Environmental Impact

TEHP undergoes metabolic conversion in living organisms, leading to the formation of various metabolites. Notably, studies have identified the hydroxylated product 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP) as a major metabolite in zebrafish and medaka . This metabolic pathway is crucial for understanding the environmental persistence and bioaccumulation potential of TEHP.

Case Study: Exposure Assessment in Industrial Settings

A study assessing occupational exposure to TEHP among workers in PVC manufacturing found elevated levels of TEHP in air samples. Health assessments indicated mild respiratory symptoms among workers, highlighting the need for monitoring and regulation in industrial applications .

Case Study: Environmental Monitoring

Environmental studies have detected TEHP in wastewater treatment plant influents, with concentrations ranging from 0.168 to 2.12 µg/L. This raises concerns about the compound's persistence in aquatic environments and its potential ecological effects .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Carcinogenic Potential | Increased incidences of adrenal tumors in male rats; hepatocellular carcinoma in female mice at high doses |

| Genotoxicity | Not mutagenic in Salmonella typhimurium strains |

| Metabolism | Forms hydroxylated metabolites; detected in aquatic organisms |

| Environmental Impact | Found in wastewater; potential ecological risks |

Properties

IUPAC Name |

tris(2-ethylhexyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-25-28(26-20-23(11-5)17-14-8-2)27-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLOBGFGKYTZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026264 | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-ethylhexyl) phosphite is a clear colorless liquid. (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

325 to 327 °F at 0.3 mmHg (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

340 °F (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.902 (NTP, 1992) - Less dense than water; will float | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

8.3 mmHg at 77 °F ; 9.0 mmHg at 108 °F; 11.2 mmHg at 149 °F (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

301-13-3 | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-(2-ethylhexyl)phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5955K9I74A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tris(2-ethylhexyl) phosphite in the synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole?

A1: this compound acts as a reagent enabling both carbazole ring closure and N-alkylation in a single step. This reaction transforms a mixture of 4,4′-diiodo-2-nitrobiphenyl and 4-iodo-4′-nitrobiphenyl into the desired N-(2-ethylhexyl)-2,7-diiodocarbazole. []

Q2: Why is this two-step synthesis using this compound advantageous?

A2: This method provides a significantly shorter and more efficient alternative to previously established multi-step procedures for synthesizing N-(2-ethylhexyl)-2,7-diiodocarbazole. [] This simplification can be beneficial for large-scale production and research purposes.

Q3: What are the potential applications of the synthesized N-(2-ethylhexyl)-2,7-diiodocarbazole?

A3: N-(2-ethylhexyl)-2,7-diiodocarbazole serves as a valuable monomer in the synthesis of conjugated polymers. These polymers exhibit promising optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.